Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]-
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Overview
Description
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- is a complex organic compound that features a benzoic acid core substituted with a pyrazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring and exhibits similar biological activities.
3,5-bis(4H-1,2,4-triazol-4-yl)benzoic acid:
Uniqueness
Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]- is unique due to the presence of both pyrazole and triazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
879585-61-2 |
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Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[3-(5-cyclopropyl-1H-pyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C15H13N5O2S/c21-14(22)9-3-5-10(6-4-9)20-13(18-19-15(20)23)12-7-11(16-17-12)8-1-2-8/h3-8H,1-2H2,(H,16,17)(H,19,23)(H,21,22) |
InChI Key |
CITMGAYWFLLRGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NNC(=S)N3C4=CC=C(C=C4)C(=O)O |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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